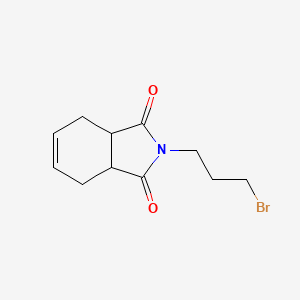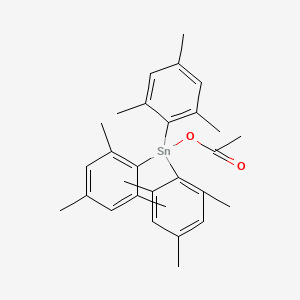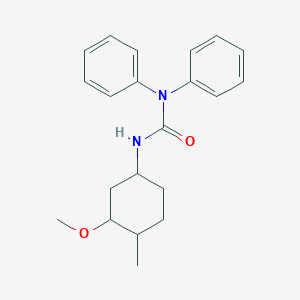
N'-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with methoxy and methyl groups, and a diphenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea typically involves the reaction of 3-methoxy-4-methylcyclohexylamine with diphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反应分析
Types of Reactions
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
相似化合物的比较
Similar Compounds
- N’-(3-Methoxy-4-methylphenyl)-N,N-diphenylurea
- N’-(3-Methoxy-4-methylbenzyl)-N,N-diphenylurea
- N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylthiourea
Uniqueness
N’-(3-Methoxy-4-methylcyclohexyl)-N,N-diphenylurea is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to its phenyl or benzyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
属性
CAS 编号 |
59477-66-6 |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
3-(3-methoxy-4-methylcyclohexyl)-1,1-diphenylurea |
InChI |
InChI=1S/C21H26N2O2/c1-16-13-14-17(15-20(16)25-2)22-21(24)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,16-17,20H,13-15H2,1-2H3,(H,22,24) |
InChI 键 |
UQGHSOJLOBABSY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1OC)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


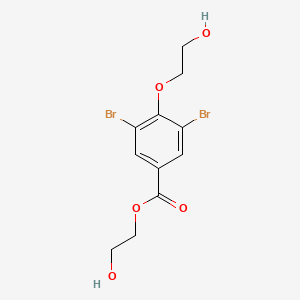
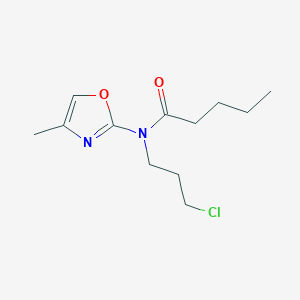
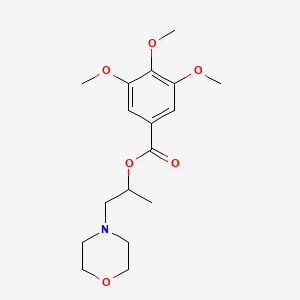

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
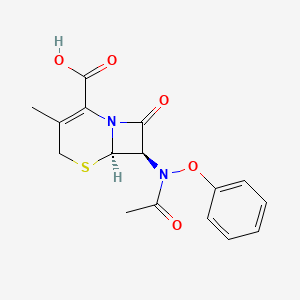
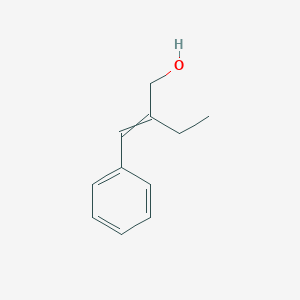
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)

![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
